molecular formula C16H13N3O3S3 B11696413 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11696413
M. Wt: 391.5 g/mol
InChI Key: CWYLAPQMOYJRHN-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its complex structure, which includes multiple functional groups such as thiazole, rhodanine, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid typically involves the condensation of o-toluidine with thiazole-4-carbaldehyde to form the intermediate 2-(o-toluidino)thiazole-4-carbaldehyde . This intermediate is then reacted with rhodanine-3-acetic acid under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and rhodanine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction could produce thiols or amines . Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole or rhodanine rings.

Mechanism of Action

The mechanism of action of 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid include other thiazole and rhodanine derivatives, such as:

  • 2-(o-toluidino)thiazole-4-carbaldehyde
  • Rhodanine-3-acetic acid
  • Thiazole-4-carbaldehyde

Uniqueness

What sets 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid apart from these similar compounds is its unique combination of functional groups and its specific chemical structure.

Properties

Molecular Formula

C16H13N3O3S3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H13N3O3S3/c1-22-11-4-2-10(3-5-11)8-12-14(21)19(16(23)25-12)9-13(20)18-15-17-6-7-24-15/h2-8H,9H2,1H3,(H,17,18,20)/b12-8-

InChI Key

CWYLAPQMOYJRHN-WQLSENKSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.